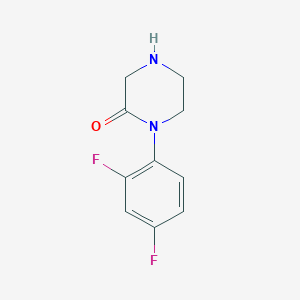![molecular formula C13H18BrNO3 B13474545 tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate](/img/structure/B13474545.png)
tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated phenyl ethyl compound. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound without the bromine and hydroxyphenyl groups.
N-Boc-protected anilines: Compounds with a similar carbamate structure but different substituents on the phenyl ring.
Tetrasubstituted pyrroles: Compounds with a similar tert-butyl group but different core structures.
Uniqueness
Tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H18BrNO3 |
|---|---|
Poids moléculaire |
316.19 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-8(15-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)16/h5-8,16H,1-4H3,(H,15,17)/t8-/m0/s1 |
Clé InChI |
MBHVBSVXFKVJKT-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=C(C=C1)Br)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=C(C=C(C=C1)Br)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



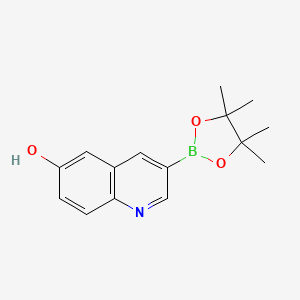
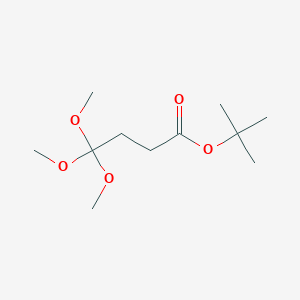
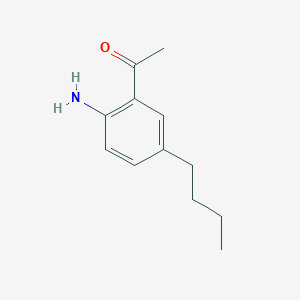
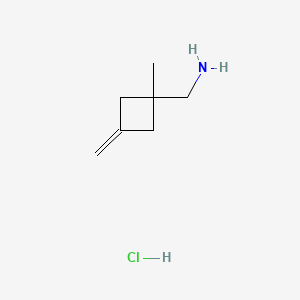
![4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)
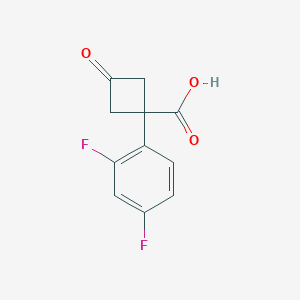

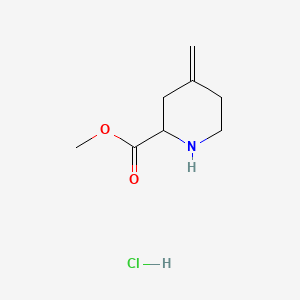

![Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B13474509.png)

